molecular formula C9H15ClN2O2 B2480678 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide CAS No. 2411199-80-7

2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide

Cat. No.: B2480678
CAS No.: 2411199-80-7
M. Wt: 218.68
InChI Key: GWNRGCWAQPFZIE-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide is a chemical compound with a unique structure that includes a chloroacetamide group and an oxoazepane ring

Preparation Methods

The synthesis of 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with N-methyl-2-oxoazepane in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxoazepane ring may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide include:

    2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Differing by the presence of a nitrophenyl group instead of an oxoazepane ring.

    2-Chloro-N,N-dimethylacetamide: Lacking the oxoazepane ring and having two methyl groups instead.

    2-Chloro-N-methoxy-N-methylacetamide: Featuring a methoxy group instead of the oxoazepane ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-methyl-N-(2-oxoazepan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-12(8(13)6-10)7-4-2-3-5-11-9(7)14/h7H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNRGCWAQPFZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCNC1=O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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